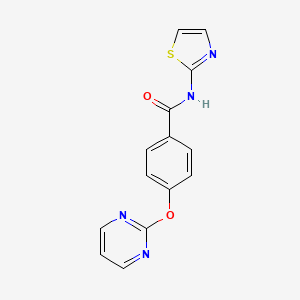

4-(2-嘧啶氧基)-N-1,3-噻唑-2-基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide involves multiple steps, including condensation reactions, and is designed to introduce specific functional groups that confer the desired biological activities. For instance, compounds with a pyrimidine-thiazole backbone have been synthesized to target specific biological pathways, demonstrating the significance of careful synthesis in achieving potent biochemical properties (Theoclitou et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is critical in determining their interaction with biological targets. Advanced techniques, such as X-ray crystallography and density functional theory (DFT) calculations, are used to analyze the bond lengths, angles, and overall geometry, which are essential for understanding the molecule's behavior in biological systems. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed using X-ray crystallography and DFT to elucidate its structure and electronic properties, indicating the importance of molecular structure in its biological activity (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. Investigations into non-covalent interactions, for example, reveal insights into the stability and reactivity of the compound, which are paramount for its biological efficacy. Studies have shown that hydrogen bonding and van der Waals interactions play a significant role in the stability of these molecules, affecting their biological activity and solubility (Zhang et al., 2018).

科学研究应用

细胞周期蛋白依赖性激酶抑制

一个研究领域涉及合成和分析嘧啶衍生物作为细胞周期蛋白依赖性激酶-2 (CDK2) 的抑制剂,CDK2 是一种对细胞周期调控至关重要的酶。这些研究已导致开发出对 CDK2 具有有效抑制作用的化合物,为抗癌疗法的设计提供了见解。例如,一项研究报告了 2-苯胺基-4-(噻唑-5-基)嘧啶衍生物的合成、构效关系 (SAR) 和生物活性,表明它们对 CDK2 具有有效的抑制作用,并且在细胞模型中与 CDK2 和 CDK9 抑制一致 (Wang 等人,2004)。

组蛋白赖氨酸脱甲基酶抑制

另一个重要的应用是开发针对组蛋白赖氨酸脱甲基酶 (KDM) 的抑制剂,KDM 是一种参与表观遗传调控的酶。对 N-取代的 4-(吡啶-2-基)噻唑-2-胺衍生物的研究已导致对含有 JmjC 结构域的 KDM4 和 KDM5 亚家族的有效抑制剂,突出了这些化合物在通过表观遗传机制调节基因表达中的作用 (Bavetsias 等人,2016)。

抗癌活性

在寻找新型抗癌剂的过程中,人们探索了 4-(2-嘧啶氧基)-N-1,3-噻唑-2-基苯甲酰胺的衍生物抑制癌进展中关键蛋白的能力。例如,运动蛋白纺锤蛋白 (KSP) 抑制剂 AZD4877 的合成和评估证明了其作为癌症治疗临床候选物的潜力,因为它能够使癌细胞停滞在有丝分裂中,从而导致细胞死亡 (Theoclitou 等人,2011)。

抗氧化活性

从感兴趣的核心结构衍生的包含吡唑并-[3,4-d]嘧啶-4-酮部分的化合物已被合成并评估为抗氧化剂。这项研究已确定具有与抗坏血酸相当的抗氧化活性的化合物,为以氧化应激为特征的疾病提供了潜在的治疗益处 (El-Mekabaty,2015)。

除草剂活性

对嘧啶和噻唑衍生物的农业应用的研究已导致开发出具有选择性除草剂活性的化合物。这些化合物为控制农作物中的杂草生长提供了新的策略,对提高农业生产力具有潜在意义 (Liu & Shi,2014)。

安全和危害

“4-(2-Pyrimidinyloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It’s harmful if swallowed or in contact with skin . It may cause skin irritation and serious eye irritation . It’s harmful if inhaled and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

属性

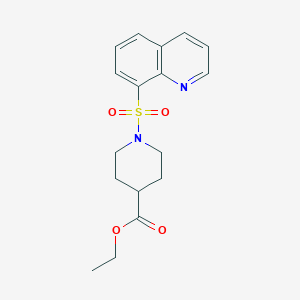

IUPAC Name |

4-pyrimidin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c19-12(18-14-17-8-9-21-14)10-2-4-11(5-3-10)20-13-15-6-1-7-16-13/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJZVXXZSFHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)